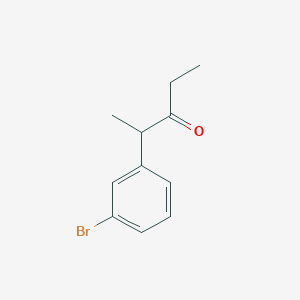

2-(3-Bromophenyl)pentan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Bromophenyl)pentan-3-one is a chemical compound with the molecular formula C11H13BrO and a molecular weight of 241.12 . It is a liquid at room temperature .

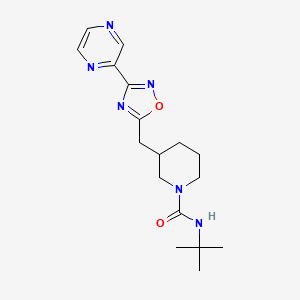

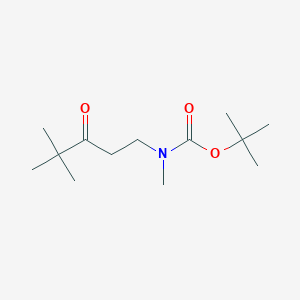

Molecular Structure Analysis

The molecular structure of 2-(3-Bromophenyl)pentan-3-one consists of a pentanone backbone with a bromophenyl group attached to the third carbon . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions of 2-(3-Bromophenyl)pentan-3-one would likely involve the carbonyl group (C=O) and the bromine atom. These functional groups are reactive and can participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación

Recent Advances in Hydrogenation of Furfural Derivatives

A study highlighted the significance of furfural and its derivatives in synthesizing high-value chemicals like 1,2-pentanediol and 1,5-pentanediol, employing various catalysts. This research provides a basis for the application of brominated compounds in catalysis and chemical synthesis (Tan et al., 2021).

Dermatological Applications of Diols

Research comparing pentane-1,5-diol with other diols used in dermatology found pentane-1,5-diol to be an effective and safe component in pharmaceutical formulations, suggesting potential dermatological applications for structurally related brominated compounds (Jacobsson Sundberg & Faergemann, 2008).

Synthesis of Bromobiphenyl Compounds

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals, was developed. This indicates the importance of brominated biphenyls in pharmaceutical manufacturing, hinting at applications for similar brominated ketones (Qiu et al., 2009).

Environmental Presence and Impact of Brominated Flame Retardants

A critical review of brominated flame retardants, including polybrominated diphenyl ethers (PBDEs), in the East Asian environment, sheds light on their environmental distribution and potential ecological impacts. This suggests environmental considerations for the use of brominated compounds like 2-(3-Bromophenyl)pentan-3-one (Wang et al., 2007).

Brominated Compounds in Liquid Crystal Technology

A study on methylene-linked liquid crystal dimers, including derivatives with brominated components, demonstrates their utility in creating new phases of liquid crystals, indicating potential applications in display technologies and materials science (Henderson & Imrie, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

2-(3-bromophenyl)pentan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-3-11(13)8(2)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKZQJQOAAZMSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2612032.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide](/img/structure/B2612034.png)

![4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2612037.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2612041.png)

![3-Bromo-1,7,7-trimethyl-4-(morpholin-4-ylcarbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2612045.png)